3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Description
3-(Benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a synthetic quinoline derivative featuring a 6,7-dimethoxy-substituted quinoline core. The compound is distinguished by two key substituents: a benzenesulfonyl group at position 3 and a 4-methoxybenzylamine moiety at position 4.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-18-11-9-17(10-12-18)15-27-25-20-13-22(31-2)23(32-3)14-21(20)26-16-24(25)33(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHBOUJOCCLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions to form the quinoline core.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline derivative.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, sulfonyl chlorides, and methylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Quinoline vs. Quinazoline Cores
- Target Compound: Quinoline core with 6,7-dimethoxy groups.
- 6,7-Dimethoxy-N-(4-Methylbenzyl)quinazolin-4-amine (CAS 477855-29-1): Quinazoline core (additional nitrogen atom at position 2). Quinazolines often exhibit distinct binding modes compared to quinolines due to enhanced hydrogen-bonding capabilities .
Substituent Profiles
Anti-Tubercular Activity
- Compound 34: Exhibited MIC90 values of 0.63–1.25 µM against Mycobacterium tuberculosis. Key features include the 6,7-dimethoxyquinoline core and benzyloxy aniline substituent. Removal of the benzyloxy group reduced potency by >10-fold .
- Target Compound : The 4-methoxybenzyl group may mimic the spatial requirements of compound 34’s benzyloxy moiety, but the absence of a polar oxygen linker and the presence of a sulfonyl group could alter target binding.
Antiviral Activity
Toxicity and Optimization Potential
- Compound 34 : Demonstrated low toxicity in preliminary assays, with scope for optimization via methylbenzyloxy modifications .
- GW 284543 HCl: No toxicity data provided, but its phenoxyphenyl substituent is associated with kinase inhibition in other contexts .
- Target Compound : The sulfonyl group may improve solubility but could also introduce metabolic instability compared to ether-linked analogs.
Biological Activity
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine, a compound with the molecular formula C25H24N2O5S, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.
The compound features a quinoline structure with methoxy and sulfonyl substituents. Its IUPAC name indicates significant modifications that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O5S |
| Molecular Weight | 448.53 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.
1. Anti-Cancer Activity
A study focused on derivatives of the quinoline structure showed that several compounds exhibited significant cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural motifs were tested in K562 cell lines, revealing IC50 values comparable to established chemotherapeutics like verapamil .
2. Cytotoxicity Evaluation
Cytotoxicity assays using the MTT method demonstrated that while many derivatives showed low cytotoxic activity, some exhibited promising results with IC50 values in the low micromolar range. Specifically:
- Compound 6e : IC50 = 0.66 μM
- Compound 6h : IC50 = 0.65 μM
- Compound 7c : IC50 = 0.96 μM
These findings suggest that modifications in the quinoline structure can enhance cytotoxic effects against resistant cancer cell lines .
The mechanism of action for quinoline derivatives often involves the inhibition of key signaling pathways in cancer cells. For example, some compounds have been shown to inhibit chitin synthesis in insect models, which may correlate with their ability to disrupt cellular processes in cancer cells .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A group of quinoline-based compounds was screened for antimicrobial activity against various pathogens, demonstrating significant inhibition against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the benzenesulfonyl group was critical for this activity .
- Evaluation of Anti-inflammatory Effects : Compounds similar to the target compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential use in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
